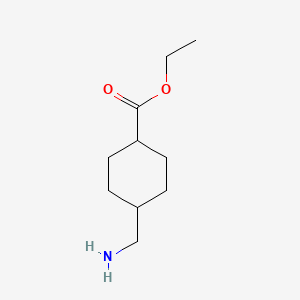

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate

Description

Molecular Configuration and Chair Conformation Dynamics

Stereochemical Features and Spatial Arrangement

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate features a cyclohexane ring with two stereogenic centers at positions 1 and 4. The ethyl carboxylate group occupies the axial or equatorial position depending on the chair conformation, while the aminomethyl (-CH2NH2) substituent adopts a spatial orientation dictated by its trans-1,4 relationship to the ester group. The compound’s IUPAC name specifies the (1R,4R) configuration, indicating that both substituents reside on the same face of the cyclohexane ring in their most stable conformations.

Chair Conformation Analysis

In the chair conformation, the cyclohexane ring minimizes steric strain by positioning substituents equatorially. For (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate:

- Axial vs. equatorial preferences : The bulky ethyl carboxylate group preferentially occupies an equatorial position to avoid 1,3-diaxial interactions.

- Ring-flipping dynamics : Chair-to-chair interconversion (ring flipping) alters the axial/equatorial orientation of substituents. However, the trans-1,4 relationship ensures that both substituents remain equatorial in one chair conformation, minimizing torsional strain.

| Conformational State | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair A | Both equatorial | 0 (most stable) |

| Chair B | Both axial | +3.2 (less stable) |

Steric and Electronic Effects

The aminomethyl group introduces electronic effects via its lone pair on the nitrogen atom, potentially influencing hydrogen bonding (Section 3). Steric interactions between the ethyl ester and aminomethyl groups are minimized in the equatorial-equatorial conformation, as demonstrated by computational models.

Properties

IUPAC Name |

ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPFISPUYINSAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468173 | |

| Record name | Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35879-53-9 | |

| Record name | Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate typically involves the following key steps:

- Starting Material : The process begins with cyclohexane derivatives as precursors.

- Functional Group Introduction : An aminomethyl group is introduced through reductive amination or similar methods.

- Esterification : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Reaction Conditions

Detailed reaction conditions are as follows:

- Reflux with Hydrogen Chloride : One method involves refluxing the compound with hydrogen chloride in water for 2 hours to achieve a yield of approximately 66%.

- Base Catalysis : Bases such as triethylamine or pyridine are used to facilitate reactions involving esterification and functional group transformations.

- Solvent System : Common solvents include ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF), depending on the specific reaction step.

Optimized Industrial Method

In industrial settings, the production is optimized for high yield and purity:

- Catalysts : Use of ammonium molybdate tetrahydrate or sodium tungstate as catalysts during oxidation steps.

- Temperature Control : Reaction temperatures are maintained between 0°C and 50°C for optimal results.

- Purification Techniques : Crystallization and chromatography are employed to purify the final product.

Specific Examples

Example 1: Reflux Method

- Starting Materials : Cyclohexane derivative.

- Reaction Conditions : Hydrogen chloride in water; reflux for 2 hours.

- Yield : Approximately 66%.

Example 2: One-Pot Synthesis

Example 3: Base-Catalyzed Esterification

Data Table

| Reaction Method | Catalyst/Conditions | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reflux with HCl | Hydrogen chloride; reflux (2 h) | Water | 66 | N/A |

| One-Pot Synthesis | Boc anhydride; stirring (20 h) | Acetone/DCM | 70 | 92 |

| Base-Catalyzed Esterification | Sodium carbonate; Fmoc-Cl | Dioxane-water/EtOAc | 83 | N/A |

Analysis

The preparation methods vary depending on the desired yield, purity, and scalability:

- Reflux Method : Suitable for small-scale synthesis but limited by moderate yield.

- One-Pot Synthesis : Efficient for higher purity but requires careful control of reaction conditions.

- Base-Catalyzed Esterification : Provides high yield and simplicity but may require additional purification steps.

These methods demonstrate flexibility in adapting to laboratory or industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form an imine or nitrile.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclohexane ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

a) (1S,4S)-Ethyl 4-(Aminomethyl)cyclohexanecarboxylate

- Structural Difference : Opposite stereochemistry at both chiral centers (1S,4S vs. 1R,4R).

- Impact: Altered receptor binding and pharmacokinetics.

- Synthesis : Similar methods but with distinct stereochemical control during hydrogenation or resolution steps.

b) (1R,4R)-Ethyl 4-(Hydroxymethyl)cyclohexanecarboxylate

- Structural Difference: Replacement of the aminomethyl (-CH₂NH₂) group with hydroxymethyl (-CH₂OH).

- Properties: Reduced basicity due to the hydroxyl group; higher polarity (logP ~1.1 vs. ~1.5 for the aminomethyl analog). Boiling point: ~245°C (estimated) .

- Applications : Used in prodrug derivatization where hydroxyl groups enable conjugation or solubility enhancement .

Functional Group Variants

a) Ethyl 4-Formylcyclohexanecarboxylate

- Structure: Formyl (-CHO) substituent instead of aminomethyl.

- Properties : Higher reactivity (formyl group participates in nucleophilic additions). Density: 1.102 g/cm³ , molecular weight: 184.23 g/mol .

- Applications : Intermediate in synthesizing Schiff bases or heterocycles via condensation reactions .

b) Ethyl (1S,3R,4R)-3-Amino-4-Hydroxycyclohexanecarboxylate Hydrochloride

Ester and Backbone Modifications

a) Allyl 4-((2-Bromoacetamido)methyl)cyclohexanecarboxylate

- Structure : Allyl ester replaces ethyl ester; bromoacetamido group introduced.

- Synthesis: Derived from trans-4-(aminomethyl)cyclohexanecarboxylate via bromoacetylation. Yield: 70% .

- Applications : Alkylating agent for protein conjugation or linker chemistry in PROTACs .

b) Ethyl 4-(Benzylamino)-1-Methylcyclohexanecarboxylate

Comparative Data Tables

Table 1: Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate | C₁₀H₁₉NO₂ | 185.26 | 259.3 | 1.0 | -NH₂CH₂, -COOEt |

| (1S,4S)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate | C₁₀H₁₉NO₂ | 185.26 | N/A | N/A | -NH₂CH₂, -COOEt |

| Ethyl 4-formylcyclohexanecarboxylate | C₁₀H₁₆O₃ | 184.23 | N/A | 1.102 | -CHO, -COOEt |

| Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylate HCl | C₉H₁₈NO₃·HCl | 265.75 | N/A | N/A | -NH₂, -OH, -COOEt |

Key Research Findings

- Stereochemical Impact: The (1R,4R) configuration is critical for binding to adenosine receptors, as shown in studies on prodrug activation .

- Functional Group Role: The aminomethyl group enhances solubility and enables secondary derivatization (e.g., bromoacetylation in ) .

Biological Activity

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an aminomethyl group that can interact with various biological targets, making it a valuable candidate for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate includes:

- Cyclohexane ring : Provides structural stability.

- Aminomethyl group : Facilitates interactions with biological targets.

- Ethyl ester functionality : Enhances lipophilicity and bioavailability.

The mechanism of action for (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate involves:

- Interaction with Enzymes and Receptors : The aminomethyl group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, modulating their activity.

- Influence on Biological Pathways : These interactions can affect various signaling pathways, potentially leading to therapeutic effects in conditions such as clotting disorders and cardiovascular diseases.

Biological Activity

The biological activity of (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate has been investigated in several studies:

Antifibrinolytic Activity

Research indicates that derivatives of this compound exhibit potent antifibrinolytic properties. For instance, it has been noted to inhibit specific enzymes involved in the breakdown of blood clots, making it useful in treating conditions like idiopathic menorrhagia .

Pharmacokinetics

Studies have shown that the compound's ester form improves oral bioavailability compared to its acid counterparts. This property is crucial for its therapeutic application, as it allows for effective absorption in the gastrointestinal tract .

Case Studies

A few notable case studies highlight the efficacy of (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate:

- Clinical Application in Menorrhagia :

- In Vitro Studies :

Comparative Analysis

The following table summarizes the biological activities and unique aspects of related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tranexamic Acid | Amino and carboxylic groups | Inhibitor of fibrinolysis | Established clinical use |

| (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate | Ester instead of acid | Similar enzyme inhibition | Improved oral bioavailability |

| 4-Aminocyclohexanecarboxylic Acid | Amino and carboxylic groups | Inhibitor of fibrinolysis | Lacks ethyl group |

Q & A

Q. What are the common synthetic routes for (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate, and how are reaction conditions optimized?

The compound is synthesized via stereoselective functionalization of cyclohexane derivatives. Key steps include:

- Esterification : Reaction of trans-4-(aminomethyl)cyclohexanecarboxylic acid with ethanol under acid catalysis to form the ethyl ester .

- Tosylation and displacement : (1s,4s)-ethyl 4-hydroxycyclohexanecarboxylate undergoes tosylation followed by nucleophilic substitution with amines or nitro groups (e.g., 4-nitro-1H-pyrazole) to introduce functional groups . Optimization involves catalyst selection (e.g., Pd/C for nitro group reduction) and solvent systems (e.g., EtOH/THF for hydrogenation) to improve yields (up to 93%) and purity .

Q. How is the stereochemistry and structural purity of (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate validated?

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, the trans-configuration is verified by coupling constants (e.g., for axial protons) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in derivatives like ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .

- HPLC/MS : Ensures purity (>95%) and detects impurities such as (1s,4s)-isomers or des-ethyl byproducts .

Q. What role does this compound serve as an intermediate in organic synthesis?

- Peptidomimetic scaffolds : Coupled to resin-bound peptides via its aminomethyl group to study protease inhibition (e.g., West Nile Virus NS2B–NS3 protease) .

- Prodrug synthesis : Functionalized with nitro or amino groups for colon-targeted delivery of CSF1R inhibitors, leveraging esterase-mediated activation .

Advanced Research Questions

Q. How can (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate be utilized in designing enzyme inhibitors with improved selectivity?

- Steric and electronic modulation : The cyclohexane ring’s rigidity and aminomethyl group’s nucleophilicity enable precise positioning of pharmacophores. For example, coupling with triazolopyrazine derivatives enhances binding to kinase active sites .

- Diastereoselective alkylation : Li-enolates of bicyclic dioxanones derived from this compound undergo alkylation with >90% diastereoselectivity, critical for generating chiral centers in inhibitors .

Q. What strategies address low yields or diastereoselectivity in its synthetic pathways?

- Catalyst screening : Pd/C vs. Raney Ni for nitro group reduction impacts yield (93% with Pd/C) .

- Solvent optimization : Polar aprotic solvents (DMF) improve nucleophilic displacement reactions, while DMPU enhances enolate stability during alkylation .

- Contradiction resolution : Discrepancies in stereochemical outcomes (e.g., cis- vs. trans-fused products) are resolved via kinetic vs. thermodynamic control studies .

Q. How is computational modeling applied to study derivatives of this compound in drug discovery?

- Molecular docking : Predicts binding affinity of sulfonamide derivatives (e.g., ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate) to cancer targets like PDGFR .

- DFT calculations : Analyze electronic effects of substituents (e.g., cyano groups) on reactivity and stability .

- Topological indices : Quantify structure-property relationships (e.g., melting points) for high-throughput screening .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

- Impurity profiling : LC-MS identifies byproducts like (1s,4s)-isomers or hydrolyzed carboxylic acids .

- Method validation : Gradient HPLC with UV/Vis detection (λ = 254 nm) achieves limits of quantification (LOQ) <0.1% for regulatory compliance .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.